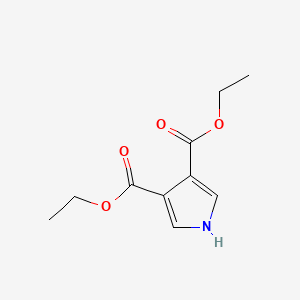

Diethyl 3,4-pyrroledicarboxylate

Description

Overview of Pyrrole (B145914) Chemistry and its Research Prominence

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in organic chemistry. numberanalytics.com The pyrrole ring is a constituent of numerous natural products essential to life, including heme, chlorophyll, and vitamin B12. pageplace.denih.gov Its electron-rich nature imparts a high degree of reactivity towards electrophiles, making it a versatile synthon in organic synthesis. numberanalytics.com The broad spectrum of biological activities exhibited by pyrrole derivatives, such as anti-inflammatory and antitumor properties, has cemented their importance in medicinal chemistry and drug discovery. perlego.comorientjchem.org Furthermore, the unique electronic and photophysical properties of pyrrole-containing compounds have led to their application in materials science, including the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and semiconductors. numberanalytics.comnih.gov

The Unique Positional Isomerism and Reactivity of Diethyl 3,4-Pyrroledicarboxylate

The substitution pattern of the pyrrole ring profoundly influences its chemical behavior. In this compound, the presence of two electron-withdrawing carboxylate groups at the 3 and 4 positions significantly modulates the reactivity of the pyrrole core. This specific arrangement, known as 3,4-disubstitution, deactivates the ring towards electrophilic attack compared to the unsubstituted pyrrole. However, it opens up unique avenues for functionalization. The N-H proton becomes more acidic, and the carbon atoms at the 2 and 5 positions are activated for nucleophilic attack or condensation reactions. This distinct reactivity profile makes this compound a valuable precursor for the synthesis of specifically substituted pyrrole derivatives that would be challenging to access through other routes.

Historical Context of Research on this compound

While the parent pyrrole was first isolated from coal tar in 1834, the systematic study of its derivatives, including esters like this compound, gained momentum with the elucidation of the structures of vital natural products. numberanalytics.compageplace.de Early research was often driven by the need to synthesize and understand the fundamental properties of variously substituted pyrroles. The development of synthetic methods, such as the Knorr pyrrole synthesis, provided access to a wider range of pyrrole derivatives, including dicarboxylates. Over the years, research on this compound has evolved from fundamental synthesis and characterization to its application as a key intermediate in the construction of complex molecular architectures with specific functional properties.

Current Research Trajectories and Future Potential of this compound

Contemporary research on this compound is multifaceted. In medicinal chemistry, it serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of 3,4-pyrroledicarboximides are being investigated as potential anti-inflammatory agents. nih.gov In materials science, this compound is utilized in the creation of functional polymers. Notably, it has been used to prepare pyrrole copolymer soft actuators with improved electrochemical properties, suggesting potential applications in robotics and artificial muscles. smolecule.com The future of this compound research lies in the continued exploration of its unique reactivity to design and synthesize novel molecules with tailored electronic, optical, and biological properties for a diverse range of applications.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₄ sigmaaldrich.comlabcompare.comuni.lu |

| Molecular Weight | 211.21 g/mol sigmaaldrich.comuni.lu |

| Melting Point | 147-149 °C (decomposes) sigmaaldrich.com |

| CAS Number | 41969-71-5 sigmaaldrich.com |

| Appearance | Crystalline solid |

| Solubility | Soluble in various organic solvents |

Synthesis and Reactions

The synthesis of this compound can be achieved through several routes. One common method involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate. labcompare.com Another reported synthesis involves the acid-catalyzed reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with primary amines. researchgate.net

The reactivity of this compound is characterized by the interplay of the pyrrole ring and the two ester functionalities. The ester groups can undergo hydrolysis to the corresponding dicarboxylic acid. smolecule.com The pyrrole ring itself can participate in various reactions. For example, it can be used in the synthesis of trisubstituted pyrroles, such as diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate. labcompare.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 1H-pyrrole-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXBVVVYILIRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350829 | |

| Record name | Diethyl 3,4-pyrroledicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41969-71-5 | |

| Record name | Diethyl 3,4-pyrroledicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3,4-pyrroledicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diethyl 3,4 Pyrroledicarboxylate

Established Synthetic Routes and Mechanistic Considerations

The synthesis of diethyl 3,4-pyrroledicarboxylate and its derivatives has been approached through several established chemical transformations. These methods, including cycloaddition reactions and ring contractions, provide reliable pathways to the pyrrole (B145914) core.

Diels-Alder Reaction Pathways for Pyrrole Ring Construction

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, offers a strategic approach to constructing the pyrrole nucleus. lu.semdpi.com This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. lu.se While not a direct route to the five-membered pyrrole ring, it can be a key step in a multi-step synthesis where a subsequent transformation, such as a retro-Diels-Alder reaction, leads to the desired pyrrole structure. nih.gov The reaction's versatility allows for the construction of complex molecular architectures. mdpi.com

A notable application involves the tandem Diels-Alder/retro-Diels-Alder cycloaddition of 1,3-bis(trimethylsiloxy)-dienes with α,β-alkynyl esters. nih.gov This method provides access to resorcinol (B1680541) precursors of various natural products and demonstrates high regioselectivity. nih.gov

Base-Induced Ring Contraction from Precursors

Ring contraction reactions provide an alternative and effective strategy for the synthesis of substituted pyrroles. An electrochemical ring-contraction of Hantzsch esters and their pyridine (B92270) derivatives has been developed to produce polysubstituted pyrroles. rsc.org This method involves the formal extrusion of ethyl acetate (B1210297) from the pyridine ring in a single step. rsc.org The reaction is driven by an unusual 4-electron continuous reduction, leading to an anionic dearomatization/ring-contraction/rearomatization pathway. rsc.org

Another example is the Van Leusen reaction, where a tosylmethyl isocyanide (TosMIC) reacts with an enone in the presence of a base. wikipedia.org This process proceeds via a Michael addition followed by a 5-endo cyclization to form the five-membered ring, which then eliminates the tosyl group and tautomerizes to the pyrrole. wikipedia.org

A more recent development involves the 6π-electrocyclization of a sulfilimine intermediate followed by a spontaneous ring-contraction to form the pyrrole skeleton. acs.org This transformation is conducted under mild conditions in an open flask at ambient temperature. acs.org

Hydrolysis-Reprecipitation and Purification Strategies

The purification of this compound can be achieved through standard laboratory techniques. Diethyl 1-benzoyl-3,4-pyrroledicarboxylate can be hydrolyzed to yield this compound. sigmaaldrich.com The identity and purity of the product are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. sigmaaldrich.com

Acid-Catalyzed Approaches to 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates

Acid-catalyzed reactions offer a direct route to 1-substituted diethyl pyrrole-3,4-dicarboxylates. A notable method involves the treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various primary amines in the presence of an acid catalyst. researchgate.net This reaction proceeds to furnish the corresponding 1-substituted pyrrole derivatives in yields ranging from 14% to 93%. researchgate.net The process is often straightforward, yielding products in very good yields after a simple workup. researchgate.net

The Clauson-Kaas reaction is another classic example of an acid-catalyzed synthesis of pyrrole derivatives. researchgate.net It involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. researchgate.net

Novel and Efficient Synthesis Protocols

The development of novel and efficient synthetic protocols is crucial for advancing the accessibility and application of this compound and its derivatives. One-pot multicomponent reactions have emerged as a powerful strategy in this regard.

One-Pot Multicomponent Reactions for Pyrrole Dicarboxylates

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and operational simplicity. nih.gov These reactions allow for the construction of complex molecules from simple, readily available starting materials in a single synthetic operation. nih.gov

Several one-pot MCRs have been developed for the synthesis of substituted pyrroles. For instance, a four-component synthesis of tetrasubstituted pyrroles has been achieved through the reaction of butane-2,3-dione with α-aminophosphorous ylides, which are generated in situ. researchgate.net Another efficient method involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated imines, followed by an oxidative aromatization to yield N-arylpyrrole-3-carbaldehydes. rsc.org

A Zr-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles has also been reported, employing the direct reaction of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds. nih.gov This method is notable for its mild reaction conditions and tolerance of a wide array of substrate types. nih.gov

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

The application of microwave irradiation in organic synthesis has marked a significant advancement, offering a powerful tool to enhance reaction rates and improve yields. pensoft.net In the context of this compound synthesis, microwave-assisted methods, particularly for reactions like the Paal-Knorr synthesis, have demonstrated considerable advantages over conventional heating protocols. pensoft.netrgmcet.edu.in The Paal-Knorr reaction, a classic method for synthesizing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org Traditional heating methods for this reaction can be slow and may require harsh conditions, which can lead to the degradation of sensitive molecules. rgmcet.edu.in

Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. pensoft.netnih.gov This efficiency is not only time-saving but also energy-efficient. The accelerated reaction rates often lead to higher product yields and can minimize the formation of side products, simplifying the purification process. pensoft.net For instance, syntheses of various heterocyclic compounds that would typically require several hours of reflux can be completed in seconds or minutes under microwave irradiation. nih.gov

Research into the microwave-assisted synthesis of various pyrrole derivatives has consistently shown these benefits. While a conventional synthesis might involve refluxing for 8 hours to achieve a certain yield, a comparable microwave-assisted protocol can accomplish the same transformation in just 4 hours or less, often with similar or even improved yields. nih.gov This enhancement is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure.

| Reaction Type | Heating Method | Reactants | Reaction Time | Yield (%) | Reference |

| Pyrrolidine-fused chlorin (B1196114) synthesis | Conventional | Porphyrin, Glycine, Paraformaldehyde | 8 h | 50% | nih.gov |

| Pyrrolidine-fused chlorin synthesis | Microwave | Porphyrin, Glycine, Paraformaldehyde | 4 h | 41% | nih.gov |

| Dihydropyridinone Synthesis | Microwave | Curcumin, Amines | < 120 s | - | nih.gov |

| Cyclen Synthesis | Microwave | Tritosylated diethanolamine, Tosylamide monosodium salt | 3-4 min | - | researchgate.net |

This table presents comparative data for related heterocyclic syntheses to illustrate the efficiency gains of microwave irradiation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of modern synthetic methodologies, aiming to reduce the environmental impact of chemical processes. pensoft.net The synthesis of this compound is an area where these principles can be effectively applied, particularly by focusing on the use of environmentally benign solvents, reusable catalysts, and catalyst-free systems. researchgate.net

One of the core tenets of green chemistry is the use of safer solvents or the elimination of solvents altogether. pensoft.net In pyrrole synthesis, researchers have explored replacing hazardous volatile organic compounds (VOCs) with greener alternatives like water or ethanol (B145695). nih.gov For example, the synthesis of 4H-pyran derivatives, another class of heterocycles, has been successfully achieved in ethanol using a magnetically recyclable bionanocatalyst, showcasing a sustainable approach. nih.gov Similarly, deep eutectic solvents (DES), such as a mixture of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid, have been employed as non-toxic and reusable reaction media for the synthesis of quinoline (B57606) derivatives, avoiding the need for any catalyst and simplifying the experimental operation. researchgate.netnih.gov

The development and use of efficient and recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. nih.gov For the Paal-Knorr synthesis of pyrroles, various solid acid catalysts, including metal-exchanged montmorillonite (B579905) clays (B1170129) like Fe³⁺-montmorillonite, have been shown to be effective. rgmcet.edu.in These clay catalysts not only improve yields and decrease reaction times but also offer the significant environmental benefit of recyclability. rgmcet.edu.in The move towards catalyst-free systems under microwave irradiation or the use of organocatalysts further aligns the synthesis of pyrrole derivatives with green chemistry principles. pensoft.net

| Reaction | Catalyst | Solvent | Key Green Feature(s) | Yield (%) | Reference |

| (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates Synthesis | None | 1,3-dimethylurea/l-(+)-tartaric acid (DMU/LTA) | Catalyst-free, eco-friendly & reusable solvent | up to 83% | researchgate.netnih.gov |

| 4H-pyran Synthesis | CuFe₂O₄@starch | Ethanol | Recyclable bionanocatalyst, green solvent | - | nih.gov |

| Paal-Knorr Pyrrole Synthesis | Fe³⁺-montmorillonite | - | Recyclable catalyst, improved efficiency | 95% | rgmcet.edu.in |

| 1,8-Dioxodecahydroacridines Synthesis | Tetrabutylammonium hexatungstate | Solvent-free | Reusable catalyst, neat conditions | High | researchgate.net |

This table highlights various green chemistry approaches applicable to the synthesis of heterocyclic compounds like this compound.

Mechanistic Investigations of Diethyl 3,4 Pyrroledicarboxylate Transformations

Exploration of Electrophilic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently electron-rich and generally susceptible to electrophilic attack. However, the presence of two electron-withdrawing ethyl carboxylate groups at the 3 and 4-positions significantly deactivates the pyrrole nucleus in diethyl 3,4-pyrroledicarboxylate. This deactivation makes electrophilic substitution reactions more challenging compared to unsubstituted pyrrole.

Research into the electrophilic substitution of similar pyrrole systems, such as pyrromethenones, has shown that reactions like nitration and bromination can occur on the pyrrole ring. researchgate.net For instance, treatment of certain pyrromethenones with bromine in dichloromethane (B109758) has led to the formation of bile pigment derivatives through substitution on the pyrrole ring. researchgate.net While specific studies on the nitration and bromination of this compound are not extensively detailed in the provided results, the general principles of electrophilic substitution on deactivated pyrrole rings are applicable. The reaction would likely require harsh conditions, and the substitution pattern would be directed by the deactivating ester groups.

Detailed Studies of Nucleophilic Substitution at Ester Functionalities

The ester functionalities of this compound are prime sites for nucleophilic acyl substitution. masterorganicchemistry.comopenstax.org These reactions involve the attack of a nucleophile on the carbonyl carbon of the ester group, leading to a tetrahedral intermediate, followed by the elimination of an ethoxide leaving group. openstax.org

Common nucleophilic substitution reactions at the ester groups include hydrolysis, aminolysis, and reduction.

Hydrolysis: The conversion of the diethyl ester to the corresponding dicarboxylic acid can be achieved through hydrolysis. For instance, the hydrolytic decarboxylation of a similar compound, diethyl 3,4-dihydro-5-phenyl-2H-pyrrole-4,4-dicarboxylate, was successfully carried out in wet DMSO with lithium chloride at elevated temperatures. nih.govresearchgate.net This suggests that the hydrolysis of this compound to 1H-pyrrole-3,4-dicarboxylic acid is a feasible transformation under appropriate conditions.

Aminolysis: The reaction with amines (aminolysis) would lead to the formation of the corresponding diamide. This process follows the general mechanism of nucleophilic acyl substitution where the amine acts as the nucleophile. openstax.org

Reduction: The ester groups can be reduced to alcohols. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.org The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, resulting in the formation of the corresponding diol. libretexts.org

The reactivity of the ester groups in nucleophilic acyl substitution is a well-established principle in organic chemistry, and these transformations provide pathways to a variety of other functionalized pyrrole derivatives. masterorganicchemistry.comopenstax.org

Oxidation and Reduction Pathways of the Pyrrole Ring and Ester Groups

The pyrrole ring and the ester functionalities of this compound can undergo both oxidation and reduction reactions.

Oxidation: While the electron-withdrawing nature of the dicarboxylate groups makes the pyrrole ring less susceptible to oxidation compared to alkyl-substituted pyrroles, oxidation can still occur under specific conditions. The oxidation of similar heterocyclic systems, such as the dehydrogenation of diethyl dihydrothiazinedicarboxylate to a thiazine (B8601807) diester using m-chloroperbenzoic acid (m-CPBA) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), provides a model for potential oxidation pathways. mdpi.com

Reduction: The reduction of this compound can target either the pyrrole ring or the ester groups.

Reduction of the Pyrrole Ring: Catalytic hydrogenation can reduce the pyrrole ring to a pyrrolidine (B122466).

Reduction of the Ester Groups: As mentioned previously, the ester groups can be reduced to primary alcohols using strong reducing agents like LiAlH₄. libretexts.org A milder reduction of a related 2-thionoester pyrrole to the corresponding 2-formyl pyrrole has been achieved using Raney nickel, indicating that selective reductions are possible. rsc.org

The choice of reducing agent and reaction conditions determines the outcome of the reduction, allowing for the selective transformation of either the heterocyclic ring or the ester side chains.

Sulfur Extrusion Mechanisms in Pyrrole Dicarboxylate Formation

An interesting synthetic route to pyrrole dicarboxylates involves the extrusion of sulfur from a thiazine precursor. A study demonstrated the formation of diethyl pyrrole-2,5-dicarboxylate from a diethyl 1,4-thiazine-3,5-dicarboxylate derivative. mdpi.com The proposed mechanism involves the treatment of the thiazine diester with a base, such as sodium hydroxide (B78521) in ethanol (B145695). mdpi.com This likely leads to the formation of an anionic intermediate, which then undergoes a rearrangement and subsequent extrusion of elemental sulfur to yield the pyrrole ring. mdpi.com

This transformation is a notable example of a heterocyclic interconversion, where a six-membered sulfur-containing ring contracts to a five-membered nitrogen-containing ring. While this specific example leads to a 2,5-dicarboxylate, similar sulfur extrusion mechanisms could potentially be adapted for the synthesis of 3,4-disubstituted pyrroles.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The kinetics and thermodynamics of reactions involving this compound and related compounds provide quantitative insights into their reactivity.

In a study on the iodide ion-mediated ring expansion of N-vinylaziridines to form substituted pyrrolines, the electronic and steric effects of substituents on the reaction kinetics were investigated. nih.govresearchgate.net It was observed that electron-withdrawing groups on an aryl ring attached to the vinylaziridine reduced the rate of the subsequent displacement reaction. nih.govresearchgate.net This highlights the sensitivity of the reaction rate to the electronic nature of the substituents.

Thermodynamic considerations are crucial in understanding reaction equilibria, such as in the Fischer esterification, where the reaction is driven to completion by using an excess of the alcohol reactant. libretexts.org In the context of the Paal-Knorr pyrrole synthesis, a classic method for forming pyrrole rings, mechanistic studies have shown that the rates of cyclization of 1,4-dicarbonyl compounds are influenced by their stereochemistry and the nature of the substituents. organic-chemistry.org For instance, the use of different amines and the presence of electron-donating or electron-withdrawing groups on the reactants have a measurable effect on the reaction rates. organic-chemistry.org

Chemical Reactivity and Functionalization Strategies of Diethyl 3,4 Pyrroledicarboxylate

Regioselective Functionalization of the Pyrrole (B145914) Ring System

The presence of two deactivating ester groups at the β-positions (C3 and C4) significantly influences the reactivity of the pyrrole ring in diethyl 3,4-pyrroledicarboxylate. While the electron-withdrawing nature of these substituents diminishes the typical high reactivity of the pyrrole nucleus towards electrophiles, it also allows for selective functionalization at the nitrogen atom and the α-positions (C2 and C5).

N-Functionalization (1-Position Substitution) for Derivative Synthesis

The nitrogen atom of the pyrrole ring in this compound retains its nucleophilic character and can be readily functionalized through various substitution reactions. This N-functionalization is a common strategy to introduce molecular diversity and modulate the electronic and steric properties of the pyrrole system.

A general and efficient method for the synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates involves the acid-catalyzed reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)methylidene]succinate with a variety of primary amines. researchgate.net This approach provides access to a broad range of N-alkyl and N-aryl derivatives in moderate to excellent yields. researchgate.net The reaction proceeds via a double substitution of the dimethylamino groups followed by cyclization to form the pyrrole ring. researchgate.net

Table 1: Synthesis of 1-Substituted Diethyl 1H-Pyrrole-3,4-dicarboxylates researchgate.net

| Entry | Amine (R-NH₂) | Product (4) | Yield (%) |

| a | n-Butylamine | 4a | 88 |

| b | Isopropylamine | 4b | 79 |

| c | Cyclohexylamine | 4c | 85 |

| d | Benzylamine | 4d | 93 |

| e | Aniline | 4e | 75 |

| f | 4-Methoxyaniline | 4f | 81 |

| g | 4-Chloroaniline | 4g | 72 |

| h | 2-Aminopyridine | 4h | 65 |

| i | 3-Aminopyridine | 4i | 70 |

| j | 4-Aminopyridine | 4j | 58 |

| k | 2-Aminopyrimidine | 4k | 45 |

| l | Hydrazine hydrate | 4l | 14 |

| m | Methylhydrazine | 4m | 21 |

| n | Phenylhydrazine | 4n | 68 |

| o | Hydroxylamine hydrochloride | 4o | 35 |

| Data sourced from a study on the acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various primary amines. researchgate.net |

Modifications at the α and β Positions of the Pyrrole Nucleus

Functionalization of the carbon atoms of the pyrrole ring in this compound is more challenging due to the deactivating effect of the ester groups. However, electrophilic substitution reactions can be achieved under specific conditions, primarily at the more electron-rich α-positions (C2 and C5).

While specific examples for the direct electrophilic substitution on this compound are not extensively documented in readily available literature, related pyrrole systems with electron-withdrawing groups have been shown to undergo such reactions. For instance, the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with N-bromosuccinimide or bromine in various solvents has been studied, leading to the formation of brominated derivatives. researchgate.netbuketov.edu.kz This suggests that halogenation of this compound at the α-positions could be a viable transformation.

Furthermore, the synthesis of 2-nitropyrrole-3,4-dicarboxamides has been accomplished from diethyl 2-nitropyrrole-3,4-dicarboxylate, indicating that nitration of the pyrrole ring at an α-position is possible prior to or after modification of the ester groups. tandfonline.com

Ester Group Transformations

The two diethyl ester groups of this compound are key functional handles that can be readily transformed into a variety of other functional groups, providing a pathway to a diverse range of pyrrole derivatives.

Hydrolysis and Ester Exchange Reactions

The hydrolysis of the diethyl ester groups to the corresponding dicarboxylic acid can be achieved under basic or acidic conditions. For example, the hydrolysis of a related pyrroline (B1223166) dicarboxylate has been carried out in wet DMSO with lithium chloride at elevated temperatures. nih.gov The resulting pyrrole-3,4-dicarboxylic acid is a valuable intermediate for further synthetic transformations, such as decarboxylation or conversion to other derivatives.

Transesterification, the exchange of the ethyl groups of the esters with other alkyl groups, can be accomplished by treating this compound with an alcohol in the presence of an acid or base catalyst, or under the influence of tin-based catalysts. researchgate.net This reaction is useful for modifying the solubility and reactivity of the ester groups.

Reductions to Alcohol and Aldehyde Derivatives

The ester functionalities of this compound can be reduced to either alcohols or aldehydes depending on the reducing agent and reaction conditions employed.

Complete reduction to the corresponding diol, 3,4-bis(hydroxymethyl)pyrrole, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.commasterorganicchemistry.comnumberanalytics.com The reaction typically involves the transfer of hydride ions to the carbonyl carbon of the ester, leading to the formation of the primary alcohol upon workup. numberanalytics.comnumberanalytics.com

Partial reduction to the corresponding dialdehyde, pyrrole-3,4-dicarbaldehyde, can be accomplished using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures, typically -78 °C. rsc.orgchemistrysteps.comorganic-chemistry.org The low temperature stabilizes the tetrahedral intermediate formed after the initial hydride addition, preventing over-reduction to the alcohol. chemistrysteps.com Aqueous workup then liberates the aldehyde. rsc.orgchemistrysteps.com

Table 2: General Conditions for Ester Reductions

| Transformation | Reagent | Solvent | Temperature | Product |

| Ester to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | -78 °C to reflux | Primary Alcohol |

| Ester to Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Diethyl ether or Toluene | -78 °C | Aldehyde |

| This table presents general conditions for the reduction of esters and can be applied to this compound. |

The resulting 3,4-bis(hydroxymethyl)pyrrole and pyrrole-3,4-dicarbaldehyde are valuable intermediates. For instance, 2,5-bis(hydroxymethyl)pyrrole, a related compound, has been used in the synthesis of porphyrinogens. wikipedia.org

Amidation and Other Carboxylate Derivatizations

The ester groups of this compound can be readily converted into amides through reaction with primary or secondary amines. This amidation reaction is often facilitated by heating the reactants together, sometimes in the presence of a catalyst. The synthesis of N-1-substituted 2-nitropyrrole-3,4-dicarboxamides from diethyl 2-nitropyrrole-3,4-dicarboxylate demonstrates the feasibility of this transformation. tandfonline.com The resulting pyrrole-3,4-dicarboxamides are of interest in medicinal chemistry. nih.gov

Another important derivatization is the conversion to Weinreb amides, N-methoxy-N-methylamides. This can be achieved by reacting the ester with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent or by using trimethylaluminum. mychemblog.comunito.it Pyrrole Weinreb amides are valuable synthetic intermediates as they can be reacted with organometallic reagents to produce ketones in high yield. mychemblog.comnih.gov The synthesis of unsymmetrical 3,4-diaryl-3-pyrrolin-2-ones has been achieved utilizing pyrrole Weinreb amides as key intermediates. nih.gov

The ester groups can also be converted to more reactive acyl chlorides by treatment with reagents such as thionyl chloride or oxalyl chloride. These acyl chlorides can then be used in a variety of acylation reactions to form other derivatives.

Synthesis and Research Utility of Diethyl 3,4 Pyrroledicarboxylate Derivatives

Design and Synthesis of Trisubstituted Pyrroles from Diethyl 3,4-Pyrroledicarboxylate

The synthesis of trisubstituted pyrroles from this compound is a key area of research, enabling the creation of complex molecules with specific functionalities. A common strategy involves the N-substitution of the pyrrole (B145914) ring, followed by further modifications.

One straightforward method to achieve 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates involves the acid-catalyzed reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with a range of primary amines. researchgate.net This approach has been shown to produce a series of 1-substituted derivatives in yields varying from 14% to 93%. researchgate.net

Furthermore, this compound can be used to synthesize specific trisubstituted pyrroles such as diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate and diethyl 1-benzoyloxymethyl-3,4-pyrroledicarboxylate. labcompare.comsigmaaldrich.com These reactions typically involve the initial formation of an N-substituted derivative, which can then undergo further functionalization. The synthesis of these compounds highlights the versatility of this compound as a starting material.

The synthesis of 2,3,4-trisubstituted and 2,2,3,4-tetrasubstituted pyrrole derivatives can also be achieved through a base-catalyzed [3+2] cyclization reaction between isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones. rsc.org This transition metal-free reaction proceeds at room temperature and is tolerant of air and water, offering an environmentally friendly pathway to polysubstituted pyrroles. rsc.org Another approach involves the transition metal-catalyzed reaction of dienyl azides, which can produce 2,5-disubstituted and 2,4,5-trisubstituted pyrroles. organic-chemistry.org

Table 1: Synthesis of 1-Substituted Diethyl 1H-pyrrole-3,4-dicarboxylates

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate | Primary Amines (aliphatic and heteroaromatic) | 1-Substituted Diethyl 1H-pyrrole-3,4-dicarboxylates | 14-93 | researchgate.net |

Building Block Role in Complex Heterocyclic Compounds

The inherent reactivity and functional group accessibility of this compound make it an important building block for the synthesis of more complex heterocyclic systems. Its derivatives are utilized in the construction of various biologically and materially significant molecules.

For instance, 3,4-disubstituted pyrroles are challenging to synthesize directly due to the preferential electrophilic substitution at the 2-position of the pyrrole ring. researchgate.net However, methods starting from precursors like this compound provide a viable route. These pyrrole derivatives are crucial for creating porphyrins and other macrocyclic compounds. frontierspecialtychemicals.com

The versatility of this compound extends to its use in preparing pyrrole copolymer soft actuators, which exhibit reduced electrochemical creep and enhanced actuating strain. sigmaaldrich.com This application underscores the importance of this compound in the development of advanced materials.

Furthermore, derivatives of this compound serve as precursors for pyrrolo[1,2-b]pyridazines, which have been investigated as potential Janus kinase inhibitors. mdpi.com The synthesis of 2-amino-3,4-diethylpyrrole derivatives has also been reported as new building blocks for creating coiled, helical structures based on hydrogen bonding. nih.gov

Development of Specific Derivatives for Targeted Research (e.g., 1-hydroxymethyl, 1-benzoyloxymethyl)

To explore specific biological activities or material properties, targeted derivatives of this compound are synthesized. The introduction of functional groups at the 1-position, such as hydroxymethyl and benzoyloxymethyl groups, is a common strategy to modulate the compound's characteristics.

The synthesis of diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate and diethyl 1-benzoyloxymethyl-3,4-pyrroledicarboxylate is specifically mentioned as a key application of the parent compound. labcompare.comsigmaaldrich.com These derivatives are prepared through the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, which itself is derived from this compound. labcompare.com The introduction of the hydroxymethyl group provides a handle for further chemical transformations, while the benzoyloxymethyl group can influence the compound's solubility and biological interactions.

Table 2: Specific Derivatives of this compound

| Derivative Name | Starting Material | Key Synthetic Step | Reference |

|---|---|---|---|

| Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate | This compound | Reaction with formaldehyde (B43269) or equivalent | labcompare.comsigmaaldrich.com |

| Diethyl 1-benzoyloxymethyl-3,4-pyrroledicarboxylate | This compound | Reaction with a benzoylating agent | labcompare.comsigmaaldrich.com |

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is a subject of significant interest. Modifications to the pyrrole ring and its substituents can profoundly impact the electronic properties and, consequently, the reactivity of the molecule.

The presence of electron-withdrawing ester groups at the 3 and 4 positions deactivates the pyrrole ring towards electrophilic substitution, making substitution at the nitrogen atom more favorable. This is a key aspect of its utility in synthesizing N-substituted derivatives.

In the context of pyrrolyl diketo acid derivatives, which have been studied as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase (TdT), the structure of the pyrrole moiety plays a crucial role in binding to the enzyme's active site. nih.gov The orientation and nature of substituents on the pyrrole ring can influence the inhibitory potency and selectivity. For example, the crystal structures of TdT in complex with certain inhibitors have shown that these compounds physically block the binding of the incoming nucleotide. nih.gov

The electronic properties of substituents on dienyl azides, which can be used to synthesize pyrroles, also influence the efficiency of the cyclization reaction. organic-chemistry.org This highlights the general principle that the electronic nature of substituents is a critical determinant of reactivity in pyrrole synthesis and functionalization.

Applications of Diethyl 3,4 Pyrroledicarboxylate in Advanced Chemical Research

Role in Medicinal Chemistry Research

In the landscape of modern drug discovery, the pyrrole (B145914) nucleus is recognized as a core component of numerous biologically important compounds, including heme, chlorophyll, and vitamin B12. Diethyl 3,4-pyrroledicarboxylate leverages this significance, providing a synthetically accessible starting point for developing novel therapeutic agents. Researchers utilize this compound to construct diverse molecular libraries and explore new chemical spaces in the quest for potent and selective drugs.

Intermediate in the Synthesis of Bioactive Compounds

The chemical reactivity of this compound makes it an ideal intermediate for synthesizing a variety of bioactive molecules. The pyrrole ring's nitrogen atom and the two ester functionalities can be readily modified, allowing for the construction of fused heterocyclic systems and substituted derivatives. A series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates has been prepared through the acid-catalyzed reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various primary amines. researchgate.net This adaptability has established the compound as a foundational element in the synthesis of molecules designed for therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.gov

Exploration of Derivatives with Potential Biological Activities

Scientific investigation into derivatives of this compound has revealed a broad spectrum of potential therapeutic applications. By modifying the core pyrrole scaffold, chemists have developed novel compounds with promising biological profiles.

The pyrrole scaffold is a key feature in many compounds developed for their antimicrobial effects. nih.govresearchgate.netresearchgate.net Researchers have synthesized and tested various derivatives of this compound to evaluate their efficacy against bacterial and fungal pathogens. For instance, a series of new pyrrole derivatives were synthesized through standard amination reactions and screened for antimicrobial activity. researchgate.net One study detailed the synthesis of pyrrole-connected thiazole derivatives, with some compounds showing significant activity against E. coli and C. albicans at a concentration of 100 μg/mL. researchgate.net Another related study on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives, a close structural analog, found that an azomethine derivative containing a nitrofurfural fragment exhibited the highest effect against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govresearchgate.net

| Compound Class | Specific Derivative | Microorganism | Activity Noted | Reference |

|---|---|---|---|---|

| Pyrrole-thiazole Derivatives | Compound 3d | E. coli | Equipotent activity compared to standard | researchgate.net |

| Pyrrole-thiazole Derivatives | Compound 3c | C. albicans | Highly active compared to standard | researchgate.net |

| Azomethines of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Compound 2j (nitrofurfural fragment) | S. aureus, E. coli, C. albicans | Highest effect among tested compounds | nih.govresearchgate.net |

Derivatives of pyrrole dicarboxylates have demonstrated significant potential as anticancer agents. nih.govresearchgate.netmdpi.com A study focused on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives revealed that several compounds exhibited potent antiproliferative activity against human breast cancer cell lines (T47D and MCF-7). nih.govresearchgate.net Notably, some of these compounds showed greater potency than the standard chemotherapy drug Doxorubicin against the T47D cell line. nih.govresearchgate.net For example, compound 2b displayed an IC50 value of 2.3 µM against T47D cells, which was considerably lower than that of Doxorubicin (15.5 µM). nih.govresearchgate.net Similarly, the synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates, which incorporates a related dicarboxylate structure, yielded compounds with significant inhibitory activity against human cancer cell lines A549 (lung) and HT29 (colon). researchgate.net

| Compound Derivative | Cancer Cell Line | IC50 Value (µM) | Reference Drug | IC50 of Reference (µM) | Reference |

|---|---|---|---|---|---|

| Compound 2b (thiophene analog) | T47D (Breast) | 2.3 | Doxorubicin | 15.5 | nih.govresearchgate.net |

| Compound 2k (thiophene analog) | T47D (Breast) | 7.1 | Doxorubicin | 15.5 | nih.govresearchgate.net |

| Compound 2l (thiophene analog) | T47D (Breast) | 8.6 | Doxorubicin | 15.5 | nih.govresearchgate.net |

| Compound 3h (quinoline dicarboxylate) | A549 (Lung) | 1.53 | Cisplatin | Not specified | researchgate.net |

| Compound 3k (quinoline dicarboxylate) | HT29 (Colon) | 0.77 | Cisplatin | Not specified | researchgate.net |

The pyrrole scaffold is instrumental in designing inhibitors for various enzymes implicated in disease. N-substituted 3,4-pyrroledicarboximides, derived from the pyrrole structure, have been investigated as inhibitors of cyclooxygenase enzymes, COX-1 and COX-2, which are key targets for anti-inflammatory drugs. nih.gov All tested compounds in one study inhibited the activity of both COX-1 and COX-2. nih.gov

In a different therapeutic area, researchers synthesized a series of 1,3-diaryl-pyrrole derivatives and evaluated their potential as cholinesterase inhibitors for diseases like Alzheimer's. nih.gov Several of these compounds showed high selectivity for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with the most potent compound exhibiting an IC50 value of 1.71 µM. nih.govresearchgate.net Kinetic and molecular docking studies revealed that the inhibition was of a mixed competitive type. nih.govresearchgate.net

This compound as a Privileged Scaffold in Drug Discovery

The pyrrole ring and its saturated analog, pyrrolidine (B122466), are considered "privileged scaffolds" in medicinal chemistry. nih.govnih.gov This designation is due to their frequent appearance in a wide range of biologically active compounds and approved drugs. nih.gov The pyrrolidine nucleus is present in 37 drugs approved by the U.S. Food and Drug Administration, ranking it first among the top five most common five-membered non-aromatic nitrogen heterocycles. nih.gov

The value of the this compound scaffold lies in its ability to serve as a template for generating structurally diverse molecules that can interact with various biological targets. Its sp2-hybridized framework allows for the creation of rigid structures, while the nitrogen atom and ester groups provide key points for hydrogen bonding and further chemical modification. This synthetic versatility enables chemists to systematically alter the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles, making it a powerful tool in the design and discovery of new medicines. nih.govnih.gov

Contributions to Materials Science Research

This compound, a disubstituted pyrrole derivative, serves as a versatile building block in the field of materials science. Its rigid, aromatic pyrrole core, functionalized with reactive ester groups, provides a scaffold for constructing complex polymers and functional materials with tailored properties. The specific placement of the carboxylate groups at the 3 and 4 positions allows for the synthesis of linear polymers and copolymers with unique electronic and mechanical characteristics.

The pyrrole ring is a fundamental heterocyclic scaffold used in the design of a wide array of functional materials. Its electron-rich nature makes it suitable for creating conductive polymers and materials with interesting optical and electronic properties. This compound provides a pre-functionalized scaffold that can be incorporated into larger systems. The ester groups can be hydrolyzed, modified, or used as points of attachment for other molecular units, enabling the systematic tuning of a material's final properties. A key application of this scaffold is in the development of electroactive polymers, where the pyrrole unit contributes to the conductivity and the ester groups can modify the mechanical behavior of the resulting material.

A significant application of this compound is in the fabrication of advanced soft actuators. These materials, often made of conducting polymers like polypyrrole (PPy), can change their shape or size in response to an electrical stimulus. diva-portal.org While PPy actuators can generate large stress and strain, they often suffer from "electrochemical creep," which is a continuous swelling that hinders precise positioning over repeated cycles. nih.gov

Table 1: Performance of Pyrrole Copolymer Actuators

| Molar Ratio (Pyrrole:this compound) | Actuating Strain (%) | Electrochemical Creep (%) |

|---|---|---|

| 100:0 | ~2.5 | >2.0 |

| 97:3 | ~2.0 | <0.5 |

This table is generated based on data reported in research on pyrrole copolymer soft actuators. nih.gov

The application of this compound specifically in the context of advanced coatings and composite materials is not widely documented in available research. While the related polymer, polypyrrole, is used in anti-corrosion coatings due to its conductivity and electrochemical properties, the direct role of this specific monomer in coating or composite formulations is an area that requires further investigation.

While pyrrole-containing oligomers and polymers are a major class of organic semiconductors, the direct use of this compound as a starting precursor for such materials or for the synthesis of dyes is not extensively detailed in the scientific literature. Its structural motifs are relevant, but specific synthetic pathways originating from this compound for these applications are not prominently reported.

Pyrrole derivatives are essential building blocks for the synthesis of complex macrocyclic systems like porphyrins and their expanded analogues, texaphyrins. nih.govacs.org Texaphyrins are pentaaza expanded porphyrins that can form stable complexes with a variety of metal cations, making them useful in medical imaging and therapy. nih.govgoogle.com

The general synthesis of these macrocycles involves the condensation of pyrrole-containing subunits, such as tripyrrane dialdehydes, which are themselves constructed from individual pyrrole units. nih.govnih.gov Functionalized pyrroles like this compound are valuable in this context as they allow for the introduction of peripheral substituents onto the final macrocycle. These substituents can be used to tune the solubility, electronic properties, and biological activity of the porphyrin or texaphyrin system. The ester groups on this compound could be carried through the synthesis or modified to attach other functional groups, such as polyethylene glycol (PEG) chains to increase water solubility. nih.gov

Applications in Catalysis and Coordination Chemistry

This compound has been utilized in the synthesis of specialized ligands for transition-metal catalysis. In one documented application, the compound is a key reagent in the creation of a bidentate organophosphorous ligand. google.com This ligand is then complexed with a transition metal, such as rhodium, to form a catalyst for industrial processes like hydroformylation. google.com Hydroformylation is a critical process for converting olefins (alkenes) into aldehydes. The structure and electronic properties of the ligand are crucial for the efficiency and selectivity of the catalyst, and the pyrrole-based backbone derived from this compound plays a role in defining these properties. google.com

Furthermore, the macrocyclic systems built from pyrrole derivatives, as mentioned previously, are prime examples of coordination chemistry. Texaphyrins, for instance, act as pentadentate ligands that can chelate large metal cations, including those from the lanthanide series (e.g., gadolinium, lutetium) and other transition metals (e.g., manganese, cobalt, zinc). acs.orgresearchgate.net The resulting metal complexes have unique electronic and redox properties, with some showing the ability to act as oxidation catalysts. nih.gov The stability and properties of these coordination complexes are directly influenced by the structure of the macrocyclic ligand, which is built up from pyrrole precursors. acs.org

Design and Synthesis of Pyrrole-Based Ligands for Metal Complexes

The diester functionality of this compound provides convenient handles for synthetic modifications, enabling the construction of a diverse array of pyrrole-based ligands. These ligands can be designed to coordinate with various metal centers, leading to the formation of metal complexes with tailored properties.

One common strategy involves the derivatization of the pyrrole nitrogen. For instance, a series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates can be prepared through the acid-catalyzed reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with a variety of primary amines. This method allows for the introduction of a wide range of substituents at the N-1 position, thereby modulating the steric and electronic properties of the resulting ligand.

Another approach focuses on the modification of the ester groups. These can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into other functional groups or used to create multidentate ligands. Furthermore, the pyrrole-3,4-dicarboxylate scaffold can be a precursor to more complex heterocyclic systems, such as N-substituted 3,4-pyrroledicarboximides. These imides can be synthesized in good yields via a one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole scaffold with secondary amines and formaldehyde (B43269).

The synthesis of related dihydropyrrole structures has also been explored. For example, diethyl 5-alkyl/aryl/heteroaryl-3,4-dihydro-2H-pyrrole-4,4-dicarboxylates can be synthesized through an iodide ion-induced ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. nih.gov These compounds serve as valuable intermediates for the synthesis of various pyrroline (B1223166) and pyrrolidine derivatives, which can also function as ligands for metal complexes.

The table below summarizes some examples of pyrrole-based ligands derived from or related to the this compound scaffold.

| Ligand Type | Synthetic Precursor/Method | Potential Coordination Sites |

| 1-Substituted Diethyl 1H-pyrrole-3,4-dicarboxylates | Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate and primary amines | Pyrrole nitrogen, carbonyl oxygens |

| N-Substituted 3,4-Pyrroledicarboximides | Pyrrolo[3,4-c]pyrrole scaffold, secondary amines, and formaldehyde | Imide nitrogen, carbonyl oxygens |

| Diethyl 5-substituted-3,4-dihydro-2H-pyrrole-4,4-dicarboxylates | 2-[(aziridin-1-yl)-1-substituted-methylene]malonic acid diethyl esters | Pyrroline nitrogen, carbonyl oxygens |

Investigation of Interactions with Metal Catalysts (e.g., Pd(II))

The interaction of pyrrole-based ligands with metal catalysts, particularly palladium(II), is crucial for their application in catalysis. While direct crystallographic studies of this compound coordinated to Pd(II) are not extensively reported, the coordination behavior can be inferred from related systems. The ester carbonyl groups and the pyrrole nitrogen atom are potential coordination sites.

Palladium(II) complexes often exhibit a square planar geometry. In the case of ligands derived from this compound, coordination could occur in a bidentate fashion through the two carbonyl oxygen atoms, forming a chelate ring. Alternatively, the pyrrole nitrogen could also participate in coordination, especially after deprotonation. The specific coordination mode will depend on the reaction conditions, the nature of the substituents on the pyrrole ring, and the other ligands present on the metal center.

For instance, in palladium-catalyzed cross-coupling reactions involving pyrrole derivatives, the initial step often involves the coordination of the palladium catalyst to the pyrrole substrate. In the case of the Suzuki cross-coupling of 3-iodo-2-formyl-1-tosylpyrroles with arylboronic acids, the reaction is efficiently catalyzed by PdCl2(dppf), suggesting a transient interaction between the palladium center and the pyrrole ring system.

The study of palladium(II) complexes with other oxygen- and nitrogen-containing ligands provides further insight. For example, palladium(II) complexes with substituted salicylaldehydes coordinate in a bidentate manner through the carbonyl and deprotonated phenolato oxygen atoms. Similarly, the interaction of 4-pyridyltellurolate with Pd(II) complexes demonstrates the formation of stable complexes with heterocyclic ligands. These examples suggest that ligands derived from this compound are likely to form stable and catalytically active complexes with Pd(II).

Role in Catalytic Transformations in Organic Synthesis

Derivatives of this compound are valuable precursors for substrates and ligands in various palladium-catalyzed transformations, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the synthesis of biaryls. Pyrrole derivatives, which can be synthesized from this compound, are effective coupling partners in Suzuki-Miyaura reactions. For example, 3-iodo-2-formyl-1-tosylpyrroles efficiently couple with a variety of arylboronic acids in the presence of a palladium catalyst like PdCl2(dppf). This demonstrates that the pyrrole scaffold is well-suited for this important transformation.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While direct use of this compound in this reaction is not commonly reported, its derivatives can be employed. The palladium catalyst in the Heck reaction cycles between Pd(0) and Pd(II) oxidation states, and the electronic properties of the ligands on the palladium center are crucial for the reaction's efficiency. Pyrrole-based ligands can modulate these properties to achieve high catalytic activity.

The following table provides an overview of the role of pyrrole derivatives in these key catalytic transformations.

| Catalytic Reaction | Role of Pyrrole Derivative | Palladium Catalyst Example |

| Suzuki-Miyaura Coupling | Substrate (e.g., halopyrrole) | PdCl2(dppf) |

| Heck Reaction | Potential Ligand or Substrate | Pd(OAc)2 with phosphine ligands |

Advanced Spectroscopic and Structural Characterization of Diethyl 3,4 Pyrroledicarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including diethyl 3,4-pyrroledicarboxylate and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For diethyl 1H-pyrrole-3,4-dicarboxylate, the spectrum is expected to show distinct signals for the pyrrole (B145914) ring protons, the methylene (B1212753) (-CH₂-) protons of the ethyl groups, and the methyl (-CH₃) protons of the ethyl groups. The chemical shifts (δ) of the pyrrole protons are indicative of their position on the aromatic ring, while the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons. A broad singlet for the N-H proton is also characteristic.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbonyl carbons in the ester groups are typically found in the downfield region (around 160-170 ppm), while the pyrrole ring carbons and the carbons of the ethyl groups appear at characteristic upfield positions. For instance, in a related derivative, 4-((2-octyldodecyl)carbamoyl)-1H-pyrrole-3-carboxylic acid, the carbonyl carbon signal appears at δ = 170.5 ppm. oup.com The existence of a 300 MHz ¹H NMR spectrum of diethyl 1H-pyrrole-3,4-dicarboxylate in CDCl₃ has been noted in scientific literature, confirming its utility in structural verification. rsc.org

Detailed research findings for derivatives often show shifts in these signals depending on the nature and position of the substituents, allowing for a precise mapping of the molecular structure.

Table 1: Representative NMR Data for Pyrrole Derivatives

| Compound | Technique | Solvent | Key Chemical Shifts (δ, ppm) |

|---|---|---|---|

| Diethyl 1H-pyrrole-3,4-dicarboxylate | ¹H NMR | CDCl₃ | Signals expected for pyrrole C-H, N-H, and ethyl groups (-CH₂, -CH₃) |

| Diethyl Phthalate | ¹H NMR | DMSO-d₆ | 7.6 (dd, 2H), 7.5 (dd, 2H), 4.27 (t, 4H), 1.23 (t, 6H) |

| 4-((2-octyldodecyl)carbamoyl)-1H-pyrrole-3-carboxylic acid | ¹³C NMR | DMSO-d₆ | 170.5 (C=O) |

Mass Spectrometry (HRMS, ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it minimizes fragmentation and typically produces protonated molecules [M+H]⁺ or other adducts.

For diethyl 1H-pyrrole-3,4-dicarboxylate (C₁₀H₁₃NO₄), the exact monoisotopic mass is 211.08446 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition. ESI-MS is particularly useful for identifying various adducts of the molecule. For example, predicted m/z values for common adducts of this compound have been calculated and are crucial for interpreting experimental mass spectra. uni.lu Commercial availability of this compound often includes confirmation by mass spectra, indicating that robust experimental data is obtainable. sigmaaldrich.com

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 212.09174 |

| [M+Na]⁺ | 234.07368 |

| [M-H]⁻ | 210.07718 |

| [M+NH₄]⁺ | 229.11828 |

| [M+K]⁺ | 250.04762 |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

The N-H stretching vibration of the pyrrole ring typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester groups is expected to produce a strong absorption band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester groups will also be present, typically in the 1100-1300 cm⁻¹ region. For the related isomer, diethyl pyrrole-2,5-dicarboxylate, characteristic IR peaks have been reported at 3273 (N-H), 1726 (C=O), 1557, and 1261 cm⁻¹. mdpi.com These values provide a strong reference for the expected vibrational frequencies in the 3,4-isomer.

Table 3: Characteristic FTIR Absorption Bands for Pyrrole Dicarboxylate Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed in Diethyl Pyrrole-2,5-dicarboxylate (cm⁻¹) |

|---|---|---|---|

| N-H (Pyrrole) | Stretching | 3300 - 3500 | 3273 |

| C=O (Ester) | Stretching | 1700 - 1730 | 1726 |

| C-O (Ester) | Stretching | 1100 - 1300 | 1261 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. For conjugated systems like pyrroles, the most common transitions are π → π*.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the pyrrole ring and its substituents. The position and intensity of these bands are influenced by the extent of conjugation and the presence of chromophores (the ester groups). For the isomer diethyl pyrrole-2,5-dicarboxylate, the UV-Vis spectrum in acetonitrile (B52724) shows absorption maxima at 281 nm, 271 nm, and 210 nm. mdpi.com These correspond to the electronic transitions within the conjugated pyrrole system. The electronic transitions of derivatives can be shifted to longer wavelengths (a bathochromic or red shift) with increased conjugation.

Table 4: UV-Vis Absorption Data for Diethyl Pyrrole-2,5-dicarboxylate

| Compound | Solvent | λ_max (nm) | log ε |

|---|---|---|---|

| Diethyl pyrrole-2,5-dicarboxylate | Acetonitrile | 281 | 4.08 |

| 271 | 4.14 | ||

| 210 | 3.87 |

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

Table 5: Representative Crystallographic Data for Pyrrole Dicarboxylate Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Diethyl pyrrole-2,5-dicarboxylate | Monoclinic | P2₁/n | a = 15.552 Å, b = 4.355 Å, c = 16.234 Å, β = 107.410° |

| Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate | Monoclinic | P2₁/c | a = 4.4697 Å, b = 14.616 Å, c = 19.784 Å, β = 90.467° |

Electron Microscopy Techniques (SEM, EDX) for Material Characterization

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful techniques for characterizing the morphology and elemental composition of materials. While not typically used for the analysis of pure, crystalline small molecules, they are invaluable for studying materials that incorporate this compound or its derivatives, such as polymers, composites, or metal complexes.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. This provides detailed information about the surface topography, texture, and particle size and shape. For example, if this compound were used to synthesize a polymer, SEM could be used to visualize the polymer's morphology, such as whether it forms a smooth film, porous structure, or nanoparticles.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, provides elemental analysis of the sample. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental mapping of the sample's surface. For a derivative of this compound, such as a metal complex, EDX could confirm the presence of the metal ion and the expected elements of the organic ligand (carbon, nitrogen, oxygen). For instance, in a study of Co(II) and Zn(II) complexes of a pyrrole-based ligand, EDX analysis confirmed the presence of the respective metals along with other non-metal atoms. uni.lu

Table 6: Application of SEM and EDX in the Characterization of Pyrrole-Based Materials

| Technique | Information Obtained | Example Application for a Pyrrole Derivative Material |

|---|---|---|

| SEM | Surface morphology, particle size, and shape | Imaging the surface of a polymer film synthesized from a this compound derivative to assess its uniformity and identify any defects. |

| EDX | Elemental composition and distribution | Confirming the presence and mapping the distribution of a metal center in a coordination polymer based on a this compound ligand. |

Computational and Theoretical Studies of Diethyl 3,4 Pyrroledicarboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in describing the electronic nature of molecules. researchgate.net These methods provide insights into the molecule's stability, reactivity, and spectral characteristics. nih.govnih.gov

For pyrrole (B145914) derivatives, DFT calculations are often performed using the B3LYP functional with a basis set like 6-311++G(d,p) to optimize the molecular geometry and compute electronic properties. researchgate.netirjweb.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable output, which illustrates the charge distribution on the molecule's surface. researchgate.net The MEP uses a color scale to denote electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. nih.gov For Diethyl 3,4-pyrroledicarboxylate, the electronegative oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, while the hydrogen atom attached to the pyrrole nitrogen would be relatively electron-poor.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: These are illustrative values based on similar heterocyclic compounds, as specific data for this compound is not available in the cited literature.)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique is invaluable for conformational analysis, revealing the preferred shapes and flexibility of a molecule. nih.gov For this compound, MD simulations can elucidate the rotational freedom of the two ethyl ester groups attached to the pyrrole ring.

The conformation of these side chains is crucial as it can influence the molecule's ability to interact with biological targets or pack in a crystal lattice. While specific MD studies on this compound are not prominent, research on the related Diethyl pyrrole-2,5-dicarboxylate shows that its crystal structure consists of hydrogen-bonded dimers. mdpi.com This suggests a tendency for planar arrangements stabilized by intermolecular forces. An MD simulation would explore the conformational landscape in a solution, providing insights into the dynamic equilibrium between different rotational isomers (rotamers) of the ester groups and assessing the planarity of the molecule.

Prediction of Reaction Pathways and Transition States

Computational chemistry can predict the most likely pathways for chemical reactions and identify the high-energy transition states that must be overcome. irjweb.com This is achieved by mapping the potential energy surface of a reaction. For this compound, this could be applied to predict the outcomes of electrophilic substitution, a common reaction for electron-rich pyrrole rings, or to understand its synthesis mechanisms.

For instance, the synthesis of related pyrrole dicarboxylates has been achieved through methods like base-induced ring contraction of thiazine (B8601807) precursors. mdpi.com Computational modeling could map the energy profile of such a reaction, calculating the activation energy (Ea) for each step and identifying the structure of the transition states. This information helps in optimizing reaction conditions to favor the desired product. Studies on the acylation of similar heterocyclic systems have shown that computational methods can successfully explain the regioselectivity of such reactions.

In Silico Screening for Potential Biological Activities

In silico screening, particularly molecular docking, is a powerful computational technique used in drug discovery to predict how a molecule (ligand) might bind to a specific biological target, usually a protein or enzyme. researchgate.net This method helps to prioritize compounds for experimental testing.

Although this compound itself has not been extensively screened in published studies, numerous derivatives of the pyrrole core have been evaluated computationally for a wide range of biological activities. These studies demonstrate the potential of the pyrrole scaffold. Molecular docking simulations predict the binding affinity (often as a binding energy score) and the specific interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and the active site of the target protein. nih.govnih.gov

Table 2: Examples of In Silico Screening of Pyrrole Derivatives Against Biological Targets (Note: The table lists findings for various pyrrole derivatives, not this compound itself, to illustrate the approach.)

| Pyrrole Derivative Scaffold | Biological Target | Therapeutic Area | Key Findings from Docking | Citation |

|---|---|---|---|---|

| N-Substituted 3,4-Pyrroledicarboximides | Cyclooxygenase (COX-1/COX-2) | Anti-inflammatory | Derivatives showed preferential binding to COX-2, forming hydrogen bonds with Tyr355 and Arg120 residues. | nih.gov |

| Pyrrole-fused Pyrimidines | Enoyl-ACP Reductase (InhA) | Anti-tubercular | Favorable binding in the InhA active site with key hydrogen bonds and hydrophobic interactions, similar to isoniazid. | nih.gov |

| 3,4-Dimethyl-1H-pyrrole-2-carboxamides | Sterol 14α-demethylase (CYP51B) | Antifungal | Promising antifungal compounds showed effective docking with the enzyme's active site. | nih.gov |

| Pyrrole-2,3-dicarboxylates | Topoisomerase-II, PDGFR-α | Anti-cancer (Hepatic) | Compounds displayed high binding affinities and interactions with key residues like Met782 and Arg558. | researchgate.net |

These studies indicate that the pyrrole-dicarboxylate framework is a viable starting point for designing inhibitors for various enzymes, suggesting that this compound could also be a candidate for such screenings.

Design of Novel this compound Derivatives through Computational Approaches

Computational methods are not only for analysis but also for the rational design of new molecules with enhanced properties. Starting with a core scaffold like this compound, chemists can design novel derivatives with improved biological activity. nih.gov

This process often involves:

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in a molecule's structure affect its biological activity. nih.gov

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for binding to a specific target.

Virtual Library Design: Creating a large set of virtual derivatives by adding various substituents to the parent molecule.

High-Throughput Virtual Screening: Docking the entire virtual library against the target protein to identify the most promising candidates.

For example, based on the docking results of a lead compound, computational models can highlight regions of the molecule where modifications would be beneficial. nih.gov Analysis of 3D contour plots from these studies can show where bulky, electron-donating, or hydrogen-bonding groups might enhance binding affinity. This iterative cycle of design, screening, and analysis accelerates the discovery of potent and selective drug candidates based on the this compound scaffold.

Future Research Directions and Emerging Trends in Diethyl 3,4 Pyrroledicarboxylate Chemistry

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For pyrrole (B145914) derivatives, the development of asymmetric synthetic routes is a significant and growing area of research. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrroles and related heterocyclic structures.